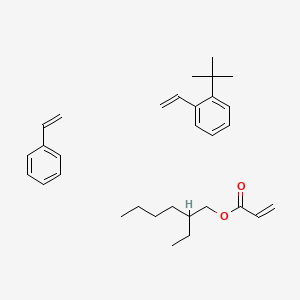

1-Tert-butyl-2-ethenylbenzene;2-ethylhexyl prop-2-enoate;styrene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-プロペン酸、2-エチルヘキシルエステル、(1,1-ジメチルエチル)エテニルベンゼンおよびエテニルベンゼンとの共重合体は、さまざまな工業用途で広く使用されている共重合体です。この化合物は、その優れた機械的特性、耐薬品性、およびさまざまな配合における汎用性で知られています。一般的に、プラスチック、接着剤、コーティングの製造に使用されます。

製造方法

合成経路と反応条件

2-プロペン酸、2-エチルヘキシルエステル、(1,1-ジメチルエチル)エテニルベンゼンおよびエテニルベンゼンとの共重合体の調製には、フリーラジカル重合プロセスが関与します。モノマーである2-プロペン酸、2-エチルヘキシルエステル、(1,1-ジメチルエチル)エテニルベンゼン、およびエテニルベンゼンを特定の比率で混合し、ベンゾイルパーオキサイドまたはアゾビスイソブチロニトリル (AIBN) などの開始剤の存在下で重合させます。 反応は通常、トルエンまたは酢酸エチルなどの溶媒中で、60°Cから80°Cの昇温で行われます .

工業的製造方法

工業的な設定では、重合プロセスは、連続式またはバッチ式反応器を使用してスケールアップされます。モノマーは、開始剤と溶媒とともに反応器に供給されます。温度、圧力、反応時間などの反応条件は、所望の分子量と重合体の特性を得るために慎重に制御されます。 重合後、生成物は、蒸留またはその他の分離技術によって、未反応のモノマーと溶媒を除去することにより精製されます .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Propenoic acid, 2-ethylhexyl ester, polymer with (1,1-dimethylethyl)ethenylbenzene and ethenylbenzene involves a free radical polymerization process. The monomers, 2-Propenoic acid, 2-ethylhexyl ester, (1,1-dimethylethyl)ethenylbenzene, and ethenylbenzene, are mixed in specific ratios and subjected to polymerization in the presence of an initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like toluene or ethyl acetate at elevated temperatures ranging from 60°C to 80°C .

Industrial Production Methods

In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are fed into the reactor along with the initiator and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired molecular weight and polymer properties. After polymerization, the product is purified by removing unreacted monomers and solvents through distillation or other separation techniques .

化学反応の分析

反応の種類

2-プロペン酸、2-エチルヘキシルエステル、(1,1-ジメチルエチル)エテニルベンゼンおよびエテニルベンゼンとの共重合体は、以下を含むさまざまな化学反応を起こします。

酸化: 重合体は、特に酸素またはオゾンに暴露されると酸化反応を起こし、酸化生成物の形成につながります。

置換: 重合体は、重合体鎖の官能基が他の基に置換される置換反応に参加できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とオゾンがあります。反応は通常、室温またはわずかに高温で行われます。

置換: ハロゲンやアルキル化剤などの試薬が置換反応に使用されます。条件は、目的の置換によって異なります。

生成される主な生成物

酸化: 化学的および物理的特性が変化した重合体の酸化誘導体。

置換: 新しい官能基を持つ置換された重合体。

架橋: 機械的強度と熱安定性が向上した架橋重合体.

科学研究への応用

2-プロペン酸、2-エチルヘキシルエステル、(1,1-ジメチルエチル)エテニルベンゼンおよびエテニルベンゼンとの共重合体は、幅広い科学研究への応用を有しています。

化学: 重合メカニズムと速度論を研究するためのモデル化合物として使用されます。

生物学: 医療機器や薬物送達システム向けの生体適合性材料の開発に用いられます。

医学: 組織工学や再生医療における潜在的な用途が調査されています。

科学的研究の応用

2-Propenoic acid, 2-ethylhexyl ester, polymer with (1,1-dimethylethyl)ethenylbenzene and ethenylbenzene has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polymerization mechanisms and kinetics.

Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants

作用機序

2-プロペン酸、2-エチルヘキシルエステル、(1,1-ジメチルエチル)エテニルベンゼンおよびエテニルベンゼンとの共重合体の作用機序には、その重合体鎖とさまざまな分子標的との相互作用が関与します。重合体の機械的特性は、重合体鎖間の強い分子間力に起因しており、剛性と強度を提供しています。 耐薬品性は、化学物質や環境要因による分解に抵抗する重合体骨格の安定性によるものです .

類似の化合物との比較

類似の化合物

2-プロペン酸、2-エチルヘキシルエステル、エテニルベンゼンとの共重合体: 構造は似ていますが、(1,1-ジメチルエチル)エテニルベンゼン成分がありません。

2-プロペン酸、2-メチル、メチルエステル、エテニルベンゼンとの共重合体: 2-エチルヘキシルエステルではなく、メチルエステルが含まれています.

独自性

2-プロペン酸、2-エチルヘキシルエステル、(1,1-ジメチルエチル)エテニルベンゼンおよびエテニルベンゼンとの共重合体は、(1,1-ジメチルエチル)エテニルベンゼン成分が存在するため、特有です。この成分は、特定の機械的特性と化学的特性を付与します。 これは、耐久性と耐性が強化された高性能材料を必要とする用途に適しています .

類似化合物との比較

Similar Compounds

2-Propenoic acid, 2-ethylhexyl ester, polymer with ethenylbenzene: Similar in structure but lacks the (1,1-dimethylethyl)ethenylbenzene component.

2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene: Contains a methyl ester instead of the 2-ethylhexyl ester.

Uniqueness

2-Propenoic acid, 2-ethylhexyl ester, polymer with (1,1-dimethylethyl)ethenylbenzene and ethenylbenzene is unique due to the presence of the (1,1-dimethylethyl)ethenylbenzene component, which imparts specific mechanical and chemical properties. This makes it suitable for applications requiring high-performance materials with enhanced durability and resistance .

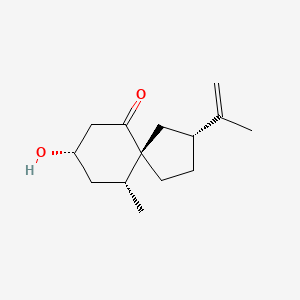

特性

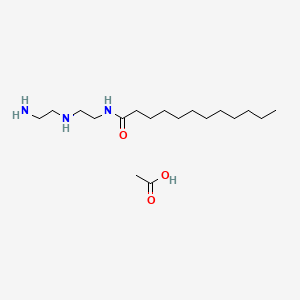

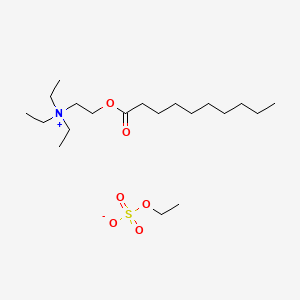

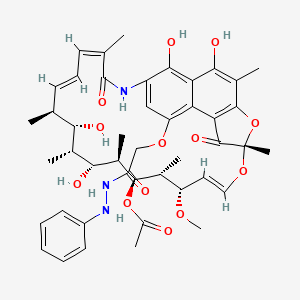

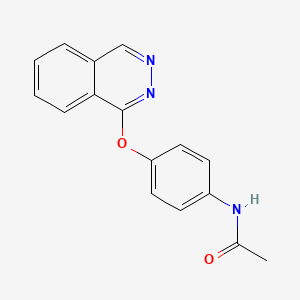

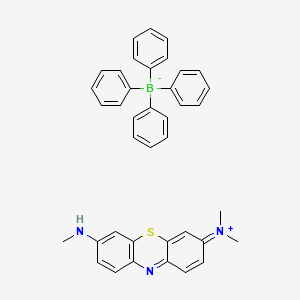

CAS番号 |

64885-17-2 |

|---|---|

分子式 |

C31H44O2 |

分子量 |

448.7 g/mol |

IUPAC名 |

1-tert-butyl-2-ethenylbenzene;2-ethylhexyl prop-2-enoate;styrene |

InChI |

InChI=1S/C12H16.C11H20O2.C8H8/c1-5-10-8-6-7-9-11(10)12(2,3)4;1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-8-6-4-3-5-7-8/h5-9H,1H2,2-4H3;6,10H,3-5,7-9H2,1-2H3;2-7H,1H2 |

InChIキー |

LIVJGTZWANWYLL-UHFFFAOYSA-N |

正規SMILES |

CCCCC(CC)COC(=O)C=C.CC(C)(C)C1=CC=CC=C1C=C.C=CC1=CC=CC=C1 |

関連するCAS |

64885-17-2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。